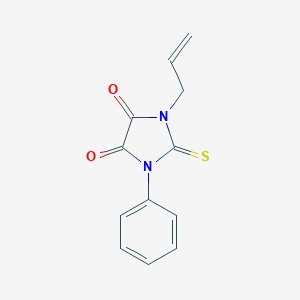
1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione, also known as ATID, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ATID belongs to the family of thioxoimidazolidine-2,4-diones, which have been extensively studied for their biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. The thioxoimidazolidine-2,4-dione ring in 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione has been shown to interact with thiol groups in proteins, leading to the inhibition of enzymatic activity. Additionally, 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione has been shown to exhibit several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have antimetastatic properties. In addition, 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione has been shown to modulate the expression of various cytokines and growth factors, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione is its high potency against cancer cells, making it a promising candidate for the development of new anticancer drugs. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione is its relatively low solubility in aqueous solutions, which may limit its bioavailability in vivo.
Orientations Futures
There are several future directions for research on 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione, including the development of new derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione and to identify its molecular targets in cancer cells. Finally, the potential applications of 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione in other fields, such as materials science and chemical biology, should be further explored.
Méthodes De Synthèse
The synthesis of 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione involves the reaction of N-phenylmaleimide with allyl isothiocyanate in the presence of a catalyst. The reaction proceeds through a Michael addition mechanism, followed by cyclization to form the thioxoimidazolidine-2,4-dione ring. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Applications De Recherche Scientifique
1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs.
In materials science, 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione has been used as a building block for the synthesis of novel polymers and materials. The thioxoimidazolidine-2,4-dione ring in 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione can act as a crosslinker, allowing for the formation of highly crosslinked polymers with unique mechanical and thermal properties.
Propriétés
Nom du produit |
1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione |
|---|---|
Formule moléculaire |
C12H10N2O2S |
Poids moléculaire |
246.29 g/mol |
Nom IUPAC |
1-phenyl-3-prop-2-enyl-2-sulfanylideneimidazolidine-4,5-dione |
InChI |
InChI=1S/C12H10N2O2S/c1-2-8-13-10(15)11(16)14(12(13)17)9-6-4-3-5-7-9/h2-7H,1,8H2 |
Clé InChI |
GFLGVYUPPHTTLF-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2 |
SMILES canonique |
C=CCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



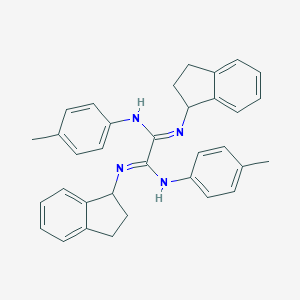
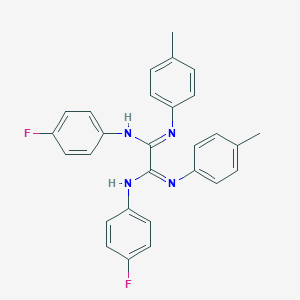
![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)
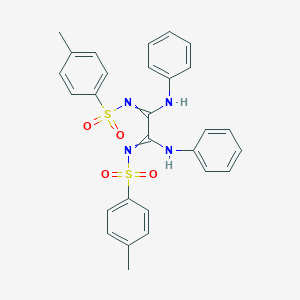
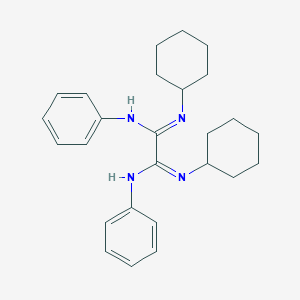
![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)
![Ethyl4-[(1,2-diamino-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307133.png)
![{3-[(3-{[3-(hydroxymethyl)phenyl]imino}-3,4-dihydroquinoxalin-2(1H)-ylidene)amino]phenyl}methanol](/img/structure/B307134.png)
![{6-Methyl-3-[(2-methylphenyl)amino]quinoxalin-2-yl}(2-methylphenyl)amine](/img/structure/B307136.png)
![N-[6-methoxy-3-(phenylimino)-1,4-dihydro-2-quinoxalinylidene]-N-phenylamine](/img/structure/B307137.png)
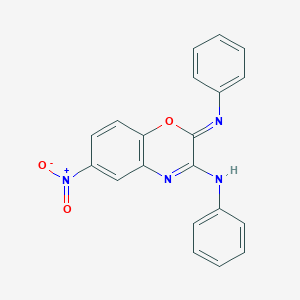
![ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate](/img/structure/B307140.png)
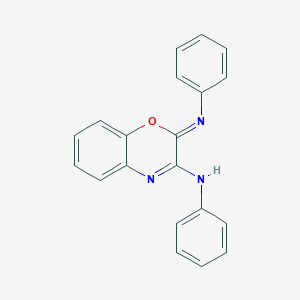
![3-(trifluoromethyl)-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307144.png)